molecular formula C26H26N4O3S B6494358 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide CAS No. 886888-57-9

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

Cat. No. B6494358
CAS RN: 886888-57-9
M. Wt: 474.6 g/mol
InChI Key: FZFSQSUWZAYSQO-UHFFFAOYSA-N
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Description

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is 474.17256188 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential

This compound is a derivative of 1,3-diazole, which has been reported to exhibit a broad range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antioxidant Activity

The derivatives of 1,3-diazole, such as this compound, have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Antibacterial Agents

Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which could potentially include this compound, have been synthesized and evaluated as antibacterial agents. They have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

Energetic Materials

In the field of energetic materials, Aluminum (Al) fluoropolymer composites are widely used. The compound F2601-0055 is a type of fluorine rubber used in these composites. Al/F2601 microspheres with particle sizes of about ≤ 50 μm and different surface pores were prepared by controlling various conditions, which appeared the thermal decomposition peak between 485.5 °C and 524.9 °C .

Molecular Biology Models

This compound could potentially be used in the creation of molecular biology models. These models support visual learning in the classroom, showcasing hydrogen bonds in DNA, covalent bonding between molecules, individual structures of complex molecules, and other popular biological concepts .

Scientific Research Applications

This compound could potentially be used in various scientific research applications. For instance, it could be used in the development of new drugs, medical treatments, and vaccines. It could also be used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-5-4-6-20(17-18)26(31)27-21-9-11-22(12-10-21)34(32,33)30-15-13-19(14-16-30)25-28-23-7-2-3-8-24(23)29-25/h2-12,17,19H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFSQSUWZAYSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbenzamide

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